N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide is a complex organic compound featuring a unique diazepino-benzimidazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Diazepino-Benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepino-benzimidazole ring system.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-2-methoxybenzamide is unique due to its specific diazepino-benzimidazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methoxy-N-[4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N4O2/c1-31-23-10-5-2-7-20(23)25(30)26-18-11-13-19(14-12-18)28-15-6-16-29-22-9-4-3-8-21(22)27-24(29)17-28/h2-5,7-14H,6,15-17H2,1H3,(H,26,30) |
InChI Key |
AUZUBDOYOYPGEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCN4C(=NC5=CC=CC=C54)C3 |
Origin of Product |
United States |
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